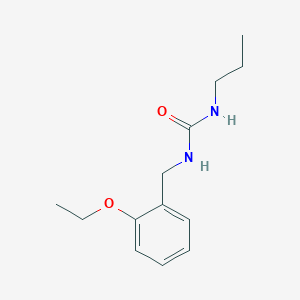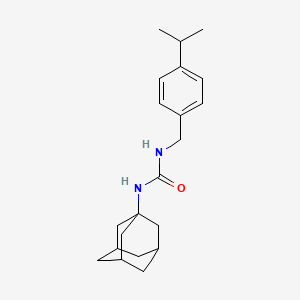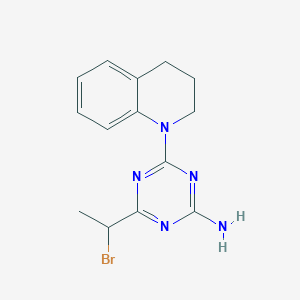
N-(2-ethoxybenzyl)-N'-propylurea
Overview
Description
N-(2-ethoxybenzyl)-N’-propylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxybenzyl group attached to the nitrogen atom and a propyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)-N’-propylurea typically involves the reaction of 2-ethoxybenzylamine with propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Step 1: Dissolve 2-ethoxybenzylamine in an appropriate solvent such as dichloromethane.
Step 2: Add propyl isocyanate dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.
Step 4: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-ethoxybenzyl)-N’-propylurea can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas with different functional groups.
Scientific Research Applications
N-(2-ethoxybenzyl)-N’-propylurea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-N’-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can bind to its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-N’-propylurea
- N-(2-ethoxyphenyl)-N’-propylurea
- N-(2-ethoxybenzyl)-N’-butylurea
Uniqueness
N-(2-ethoxybenzyl)-N’-propylurea is unique due to the presence of the ethoxy group, which imparts specific physicochemical properties such as increased solubility and stability
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-9-14-13(16)15-10-11-7-5-6-8-12(11)17-4-2/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURYJWNGLRWXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B4315588.png)
![N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4315596.png)

![N-(1-ADAMANTYL)-N'-[2-(2,3-DICHLOROPHENOXY)ETHYL]UREA](/img/structure/B4315603.png)
![N-[4-(4-methoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide](/img/structure/B4315605.png)
![2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-1-[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B4315610.png)
![methyl 4-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-4-oxobutanoate](/img/structure/B4315636.png)
![4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-N-CYCLOHEXYLBENZAMIDE](/img/structure/B4315647.png)
![4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4315650.png)
![2-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-N-(2-PHENOXYETHYL)BENZAMIDE](/img/structure/B4315651.png)

![6,8-dichloro-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4315661.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[4-(octyloxy)phenyl]acetamide](/img/structure/B4315667.png)
